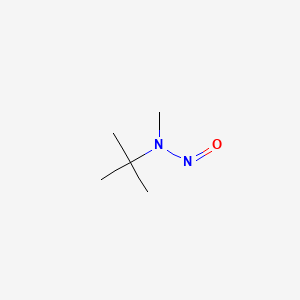
2-Nitrobenzenesulfonyl fluoride
Descripción general
Descripción
2-Nitrobenzenesulfonyl fluoride , also known as o-Nitrobenzenesulfonyl fluoride , is a chemical compound with the molecular formula C₆H₄FNO₄S . Its molecular weight is approximately 205.164 g/mol . The compound features a nitro group (NO₂) and a sulfonyl fluoride group (SO₂F) attached to a benzene ring.
Synthesis Analysis
The synthesis of 2-Nitrobenzenesulfonyl fluoride involves the reaction of o-Nitrobenzenesulfonyl chloride with hydrogen fluoride (HF) . This process results in the replacement of the chlorine atom with a fluorine atom, yielding the desired product .
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Nitrobenzenesulfonyl fluoride is a valuable reagent in organic synthesis. It’s used to introduce the sulfonyl fluoride group into organic molecules, which can serve as a precursor for further chemical transformations . This compound is particularly useful in the synthesis of complex molecules due to its stability and reactivity balance.
Chemical Biology
In chemical biology, 2-Nitrobenzenesulfonyl fluoride has been utilized as a covalent probe. It targets specific amino acids or proteins, enabling the study of biological processes at the molecular level . This selective interaction is crucial for understanding protein functions and designing new biological assays.
Drug Discovery
The compound’s unique reactivity profile makes it a candidate for developing protease inhibitors. These inhibitors can be used to treat various diseases by inactivating key enzymes involved in disease progression . For example, it’s structurally similar to Pefabloc®, a known serine protease inhibitor.
Material Science
2-Nitrobenzenesulfonyl fluoride plays a role in the development of new materials. Its incorporation into polymers can enhance their properties, making them suitable for specialized applications . Researchers are exploring its use in creating advanced materials with unique characteristics.
Diagnostic Imaging
The compound has potential applications in diagnostic imaging, particularly in positron emission tomography (PET). It can be used to create 18F-labelled biomarkers that help in the detection and monitoring of diseases . This application is significant for non-invasive diagnostic techniques.
Antibacterial Agents
Recent studies have shown that 2-Nitrobenzenesulfonyl fluoride can be effective against Gram-negative bacteria. The sulfonyl fluoride group reacts with bacterial proteins, leading to their inactivation and the subsequent death of the bacteria . This opens up new avenues for antibiotic development.
Battery Technology
In the field of energy storage, 2-Nitrobenzenesulfonyl fluoride has been investigated as an electrolyte additive in lithium-oxygen batteries. It helps form a stable solid electrolyte interphase on the lithium surface, improving battery performance and longevity .
Fluorination Chemistry
The compound is also important in fluorination chemistry, where it’s used to introduce fluorine atoms into organic molecules. This is crucial for the synthesis of many pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
The primary targets of 2-Nitrobenzenesulfonyl fluoride are proteins or nucleic acids . The compound is used as a connector for the assembly of small molecules linked with these targets .
Mode of Action
2-Nitrobenzenesulfonyl fluoride interacts with its targets by forming a sulfonyl fluoride motif . This motif is used as a connector for the assembly of small molecules with proteins or nucleic acids . This interaction results in changes to the structure and function of the target molecules .
Biochemical Pathways
It is known that the compound can affect the structure and function of proteins and nucleic acids , which are involved in numerous biochemical pathways. The downstream effects of these changes would depend on the specific proteins or nucleic acids targeted.
Result of Action
The result of the action of 2-Nitrobenzenesulfonyl fluoride is the modification of the structure and function of proteins or nucleic acids . This can have a variety of molecular and cellular effects, depending on the specific targets involved.
Propiedades
IUPAC Name |
2-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIQAVSSNKMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195819 | |
| Record name | 2-Nitrobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433-98-7 | |
| Record name | 2-Nitrobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROBENZENESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WX6R7FE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?
A1: 2-Nitrobenzenesulfonyl fluoride (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.
Q2: Are there alternative chemical modification reagents similar to 2-nitrobenzenesulfonyl fluoride?
A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)


![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)
![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)
![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)
